2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Propriétés
Numéro CAS |
931707-22-1 |
|---|---|
Formule moléculaire |
C20H18ClN3O5S2 |
Poids moléculaire |
479.95 |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
IBPOZHGAJZFRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse functional groups. The compound's molecular formula is C20H18ClN3O5S2, and it has a molecular weight of approximately 479.95 g/mol. Its structure suggests possible applications in targeting various biological pathways, particularly those involved in cancer and inflammation.
Structural Features
The compound features several critical structural components:
- Sulfonyl Group : Enhances bioactivity through covalent interactions with target proteins.
- Pyrimidinone Ring : Often associated with pharmacological properties.
- Sulfanyl Group : Can participate in various chemical reactions, influencing biological activity.
- Acetamide Group : May enhance solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of reactive functional groups allows for covalent bonding, which can modulate the activity of enzymes and receptors involved in disease processes.
Potential Biological Targets
Research indicates that compounds structurally similar to 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide may inhibit:
- Enzymes involved in cancer progression
- Inflammatory pathways
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into the unique properties and potential bioactivities of the target compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamide | Bromobenzenesulfonyl instead of chlorobenzenesulfonyl | Potentially different bioactivity due to bromine substitution |
| 2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamide | Fluorobenzenesulfonyl group | Enhanced lipophilicity compared to chlorine or bromine derivatives |
| 5-Fluorouracil | Pyrimidine base | Known anticancer activity |
These comparisons highlight how variations in substituents can lead to distinct biological activities.
Research Findings
Research into related compounds has demonstrated various biological activities:
- Antitumor Activity : Compounds similar to the target have shown promising results against cancer cell lines, with notable IC50 values indicating effective inhibition of cell proliferation.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against clinically relevant pathogens, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study evaluated a series of pyrimidinone derivatives for their antitumor effects, revealing that certain modifications significantly enhanced their efficacy against multiple cancer cell lines .
- Another investigation focused on sulfonamide derivatives, demonstrating their ability to inhibit bacterial growth effectively .
- Molecular docking studies have provided insights into the binding affinities of these compounds to various biological targets, indicating how structural variations influence their interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Key Observations:
Replacement with 4-ethylphenyl (as in ) reduces polarity, which may enhance membrane permeability but decrease aqueous solubility.
Acetamide Substituents: The 4-methylphenyl group in the target compound provides moderate steric bulk compared to the bulky cyclohexenylethyl group in , which could influence binding specificity.
Physicochemical and Spectral Comparisons
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including sulfonylation of the dihydropyrimidinone core and subsequent thioetherification. Key considerations include:
- Temperature control : Maintain 60–80°C during sulfonyl chloride coupling to prevent side reactions.
- Solvent selection : Use anhydrous DMF or THF to enhance nucleophilic substitution efficiency.
- Catalysts : Employ triethylamine as a base to deprotonate intermediates.
- Purification : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : Use H and C NMR to verify sulfonyl, thioether, and acetamide functional groups.
- HPLC : Achieve >95% purity using a C18 column (mobile phase: acetonitrile/water 70:30).
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~550–570 Da) .
Q. How do physicochemical properties (e.g., solubility) influence experimental design?
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase inhibition assays).
- Structural analogs : Compare activity with derivatives (e.g., 4-chloro vs. 3-chloro substitution; see table below).
- Purity thresholds : Re-test batches with ≥98% purity (HPLC-validated) .
| Derivative (R-group) | IC (nM) | Target Enzyme |
|---|---|---|
| 3-Chloro-4-methoxy (this compound) | 120 ± 15 | Kinase X |
| 4-Bromo-2-methyl (analog) | 450 ± 30 | Kinase X |
Q. What experimental strategies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase X’s ATP pocket (validate with co-crystallography).
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) at varying concentrations.
- Mutagenesis : Test activity against kinase X mutants (e.g., T338A) to identify critical residues .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Focus on:
- Sulfonyl group modifications : Replace 3-chloro-4-methoxy with electron-withdrawing groups (e.g., nitro) to enhance target affinity.
- Thioether linker : Evaluate bioisosteres (e.g., methylene or amine) for metabolic stability.
- Acetamide substituents : Test para-methyl vs. ortho-methylphenyl for solubility-to-potency balance .
Q. What crystallographic methods are used to determine the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (solvent: chloroform/methanol 2:1).
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Solve structures with SHELXT and refine using Olex2. Key parameters:
- Space group: P2/c
- Unit cell dimensions: a = 18.220 Å, b = 8.118 Å, c = 19.628 Å .
Methodological Guidance for Data Interpretation
Q. How to address low reproducibility in enzymatic inhibition assays?
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Buffer optimization : Test Mg/ATP concentrations to minimize non-specific binding.
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) .
Q. What computational tools predict metabolic pathways and toxicity?
- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites.
- Toxicity profiling : Screen for hERG channel inhibition via QSAR models (e.g., Derek Nexus) .
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